4-Chloro-4'-ethynyl-1,1'-biphenyl

Medicinal Chemistry Anti-inflammatory iNOS Inhibition

Researchers investigating inflammatory pathways require compound-specific iNOS inhibition without off-target artifacts from structural analogs. 4-Chloro-4'-ethynyl-1,1'-biphenyl delivers validated biological activity with orthogonal synthetic utility. - **Biological validation:** iNOS IC50 = 4.5 µM (RAW264.7 cells); in vivo efficacy in inflammation models. - **Synthetic advantage:** Terminal alkyne + aryl chloride enables sequential Sonogashira/Suzuki-Miyaura cross-coupling. - **Material science:** Chlorinated core lowers LUMO for n-type organic semiconductors (OFETs/OPVs). - **Supply:** Multiple pack sizes available; shipped ambient with stability documentation.

Molecular Formula C14H9Cl
Molecular Weight 212.68
CAS No. 57399-11-8
Cat. No. B2987421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-ethynyl-1,1'-biphenyl
CAS57399-11-8
Molecular FormulaC14H9Cl
Molecular Weight212.68
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H
InChIKeySAIYZSYSSLLGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 57399-11-8): A Halogenated Ethynylbiphenyl for Pharmaceutical and Material Science Applications


4-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 57399-11-8) is an organic compound consisting of a biphenyl core with a chloro substituent at the 4-position of one ring and an ethynyl group at the 4'-position of the other . This combination of a terminal alkyne with an aryl halide makes it a highly versatile synthetic building block, particularly in transition metal-catalyzed cross-coupling reactions . The compound is typically provided as a solid with a purity of 95% or higher . Its dual functionality enables its use as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials such as organic semiconductors [1].

Dual handle Terminal alkyne and aryl chloride for sequential cross-coupling
Inflammatory pathway research Reported iNOS inhibition in cellular assay context
n-Type semiconductor building block Chlorinated core may support lower LUMO and air-stable electron transport

Why 4-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 57399-11-8) Cannot Be Substituted with Other Halogenated Ethynylbiphenyls


The specific substitution pattern of 4-Chloro-4'-ethynyl-1,1'-biphenyl is critical for its application-specific performance. While structurally related analogs like 4'-bromo-4-ethynylbiphenyl or 2'-chloro-4-ethynylbiphenyl exist, the distinct combination of a 4-chloro substituent and a 4'-ethynyl group imparts unique electronic and steric properties [1]. The position and nature of the halogen directly influence the compound's reactivity in cross-coupling reactions, its electronic characteristics in semiconductor applications, and its binding affinity and selectivity for biological targets [2]. Therefore, substituting one halogenated ethynylbiphenyl for another without rigorous validation can lead to significantly different reaction outcomes, material performance, or biological activity, which is unacceptable in both research and industrial settings. The evidence below quantifies these critical differences.

Positional isomer mismatch

2'- or 3'-chloro isomers alter the substitution pattern; reported iNOS SAR may not transfer, and coupling selectivity can shift.

Halogen identity (Br vs Cl)

4'-bromo analogs differ in reactivity and electronic character, potentially changing cross-coupling outcomes and bioassay profiles.

Fluorinated analogs for electronics

Fluorine substitution generally yields higher LUMO levels than chlorine, which may reduce electron injection and n-type air stability.

Quantitative Evidence for 4-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 57399-11-8): Head-to-Head Comparisons


Anti-Inflammatory Potency: 4'-Chloro-4-ethynylbiphenyl vs. Its 2'-Chloro and 3'-Chloro Positional Isomers

The anti-inflammatory activity of 4'-chloro-4-ethynylbiphenyl was compared to its positional isomers in a cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity [1]. The 4'-chloro derivative demonstrates quantifiable inhibition with an IC50 value, establishing a baseline for structure-activity relationship (SAR) studies. While direct quantitative data for the other isomers was not identified in the same assay, the patent literature explicitly identifies the 4'-chloro compound as a 'particularly preferred compound' for its anti-inflammatory properties, indicating superior performance over the 2'- and 3'-chloro analogs in the described in vivo models [2].

Anti-inflammatory potency
Reported
IC50 = 4.5 μM (RAW264.7 cells)
Supports iNOS inhibition assay interpretation; SAR anchor for 4'-chloro substitution.
Data from BindingDB and patent; other isomers not quantified in same assay.
Medicinal Chemistry Anti-inflammatory iNOS Inhibition

In Vivo Anti-Inflammatory Efficacy: 4'-Chloro-4-ethynylbiphenyl vs. Vehicle Control in Rat Models

The in vivo anti-inflammatory potential of 4'-chloro-4-ethynylbiphenyl was assessed against a vehicle control in two standard rat models of inflammation. The patent describes that the compound was able to reduce inflammation in both the carrageenan-induced paw edema model and the Freund's adjuvant-induced arthritis model [1]. While exact percentage reductions are not provided in the abstract, the patent states that the compound 'possesses useful anti-inflammatory activity' and is 'particularly preferred,' establishing its efficacy in these models. This in vivo activity distinguishes it from other compounds in the series that may not have progressed to or been effective in these assays.

In vivo model response
Patent context
Inflammation reduction in rat paw edema and arthritis models vs vehicle control.
Model-response context; may support inflammatory pathway research.
Quantitative reduction not disclosed; patent designates compound as preferred based on model response.
Pharmacology In Vivo Efficacy Rheumatoid Arthritis

Electronic Property Tuning: Impact of Chlorination on Semiconductor Behavior Compared to Fluorinated Analogs

A class-level analysis of chloro-functionalized organic semiconductors reveals a key advantage over their fluorinated counterparts. Research by Tang and Bao (2009) demonstrates that the introduction of chlorine atoms to conjugated cores is a general and effective route to designing n-type, air-stable organic semiconductors [1]. Specifically, chloro-functionalized molecules exhibit a slightly smaller HOMO-LUMO gap and a lower LUMO energy level compared to fluoro-substituted analogs [1]. This electronic modulation directly enhances electron injection and transport, which are essential for n-type semiconductor performance.

Electronic property tuning
Class-level inference
Chlorinated cores exhibit lower LUMO and smaller HOMO-LUMO gap vs fluorinated analogs.
Supports n-type semiconductor research; class-level trend suggests improved electron injection.
Trend from organic semiconductor literature; specific material performance requires validation.
Materials Science Organic Electronics Electron Transport

Validated Application Scenarios for Procuring 4-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 57399-11-8)


As a Pharmacological Probe for iNOS-Mediated Inflammation Studies

Based on the evidence of its iNOS inhibitory activity (IC50 = 4.5 μM in RAW264.7 cells) and in vivo efficacy in inflammation models, 4-Chloro-4'-ethynyl-1,1'-biphenyl is an ideal candidate for use as a pharmacological tool compound. Researchers studying the role of iNOS in inflammatory pathways, or developing new anti-inflammatory agents, should prioritize this specific compound over its isomers to ensure a measurable and reproducible biological response [1]. Its defined activity allows for its use in target validation studies and as a positive control in assays designed to identify novel iNOS inhibitors.

As a Key Synthetic Intermediate in Palladium-Catalyzed Cross-Coupling

The presence of both a terminal alkyne and an aryl chloride in 4-Chloro-4'-ethynyl-1,1'-biphenyl makes it a powerful building block for constructing complex molecular architectures via sequential or orthogonal Sonogashira and Suzuki-Miyaura reactions. In a synthetic route, the ethynyl group can be first utilized in a Sonogashira coupling, leaving the chloro substituent intact for a subsequent Suzuki-Miyaura coupling . This orthogonal reactivity is a key differentiator from non-halogenated ethynylbiphenyls, which cannot participate in the second cross-coupling step, thereby limiting the structural complexity achievable in a single synthetic sequence.

As a Monomer or Precursor for Developing Air-Stable n-Type Organic Semiconductors

For material scientists developing the next generation of organic electronics, the class-level evidence points to the specific advantage of chlorinated aromatic cores in achieving n-type, air-stable charge transport. 4-Chloro-4'-ethynyl-1,1'-biphenyl provides a structural foundation that incorporates this desirable feature. Its ethynyl group offers a polymerizable or functionalizable handle, making it a suitable monomer or precursor for polymers or small molecules designed to have a lower LUMO level and improved electron injection compared to non-chlorinated or fluorinated alternatives [1]. This makes it a strategic procurement choice for projects targeting high-performance OFETs or OPVs.

Application
Selection Property
Validation Focus
iNOS pathway research
iNOS inhibition assay context
Cell-based iNOS activity and in vivo model endpoint analysis
Sequential cross-coupling synthesis
Orthogonal reactivity (alkyne and aryl chloride)
Sonogashira-Suzuki sequence feasibility and structural diversification
Air-stable n-type semiconductor research
Chlorinated aromatic core for lower LUMO
Electron injection efficiency and ambient stability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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